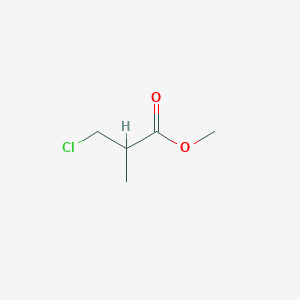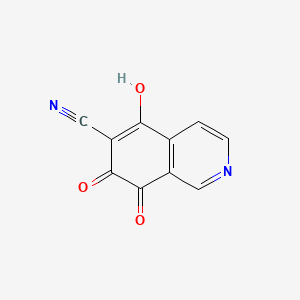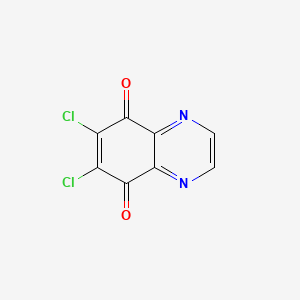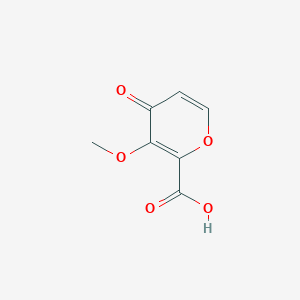
Methyl 3-chloro-2-methylpropanoate
Vue d'ensemble
Description
Methyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2 . It has an average mass of 136.577 Da and a monoisotopic mass of 136.029114 Da .
Molecular Structure Analysis
The molecular structure of Methyl 3-chloro-2-methylpropanoate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Glycosidation Reactions
Methyl 3-chloro-2-methylpropanoate has been utilized in glycosidation reactions. Specifically, it acts as a steering group in the Schmidt glycosidation reaction. This method facilitates the glycosidation of sterically hindered alcohols under mild acidic conditions, yielding high beta-selectivity and significant yields without forming orthoester side products. The ester is efficiently removed under mild basic conditions (Szpilman & Carreira, 2009).
Synthesis of Enantiomers
In the synthesis of enantiomers, the compound has been applied to create optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate. This process involves chromatographic separation and hydrolysis, followed by methylation. The absolute stereochemistries of these compounds were determined, and their NMR and CG-MS methods for determining optical purities are described (Rodriguez, Markey, & Ziffer, 1993).
Chemoenzymatic Synthesis
In the realm of chemoenzymatic synthesis, methyl 3-chloro-2-methylpropanoate has been used in the synthesis of the C-13 side chain analogues of paclitaxel (Taxol) and docetaxel (Taxotere). This involves the reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate with various reducing agents, followed by lipase-catalyzed resolution (Hamamoto et al., 2000).
Facile Synthesis Methods
A novel method for the synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP) and its derivative Methyl 3-chloro-2-fluoropropanoate (MCFP) from Claisen salts and formaldehyde in water has been developed. This technique offers an alternative approach to overcome the shortcomings of MFA, extending its storage life and reducing costs (Fu et al., 2022).
Magnetic Resonance Studies
In the field of magnetic resonance, studies have been conducted on compounds such as methyl chloroform and 2-chloro-2-methylpropane. These studies involve measurements of proton magnetic resonance absorption in the solid state, exploring the behavior of CH3 groups within these compounds (Powles & Gutowsky, 1953).
Propriétés
IUPAC Name |
methyl 3-chloro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTWJLYZRAJEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539598 | |
| Record name | Methyl 3-chloro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10317-11-0 | |
| Record name | Methyl 3-chloro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045135.png)




![Bicyclo[2.2.1]heptan-7-one](/img/structure/B3045142.png)

![7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine](/img/structure/B3045148.png)
